2,2-Difluoro-2-(thiophen-2-yl)acetic acid
Overview
Description
2,2-Difluoro-2-(thiophen-2-yl)acetic acid is an organic compound with the molecular formula C6H4F2O2S and a molecular weight of 178.16 g/mol . It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features two fluorine atoms attached to the alpha carbon of the acetic acid moiety
Mechanism of Action
Target of Action
The primary target of 2,2-Difluoro-2-(thiophen-2-yl)acetic acid is the enzyme mPGES-1 . This glutathione-dependent enzyme catalyzes the last step of the biosynthesis of prostaglandin E2 (PGE2), which is particularly upregulated in inflammation, tumors, and other pathologies such as Alzheimer’s disease, arthritis, burn injury, and atherosclerosis .
Mode of Action
The interaction of this compound with its target, mPGES-1, results in the inhibition of the enzyme . This inhibition selectively affects the PGE2 upregulated by pathological conditions .
Biochemical Pathways
The inhibition of mPGES-1 by this compound affects the biosynthesis of PGE2 . PGE2 is a bioactive lipid that plays a key role in inflammation and other physiological processes. By inhibiting mPGES-1, the compound reduces the levels of PGE2, thereby potentially alleviating inflammation and other related pathologies .
Pharmacokinetics
The compound’s molecular weight is 17816 , which is within the optimal range for oral bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of PGE2 levels . This can lead to a decrease in inflammation and potentially inhibit tumor development and progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of thiophene-2-carboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of 2,2-Difluoro-2-(thiophen-2-yl)acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(thiophen-2-yl)acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiophene derivatives
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
2,2-Difluoro-2-(thiophen-2-yl)acetic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneacetic acid: Lacks the fluorine atoms, resulting in different reactivity and biological activity.
2,2-Difluoroacetic acid: Lacks the thiophene ring, leading to different chemical properties and applications.
Thiophene-2-carboxylic acid:
Uniqueness
2,2-Difluoro-2-(thiophen-2-yl)acetic acid is unique due to the presence of both the thiophene ring and the difluoro substitution. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2,2-difluoro-2-thiophen-2-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2S/c7-6(8,5(9)10)4-2-1-3-11-4/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEUZJWXILTPSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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